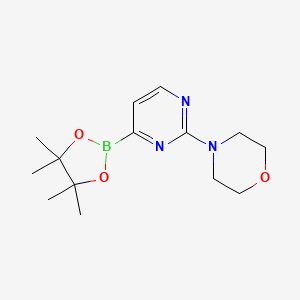
1-(1,3-Oxazol-2-yl)piperidin-4-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-oxazol-2-yl)piperidin-4-amine dihydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of an oxazole ring attached to a piperidine moiety, forming a unique structure that contributes to its diverse chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-oxazol-2-yl)piperidin-4-amine dihydrochloride typically involves the formation of the oxazole ring followed by its attachment to the piperidine structure. One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxazole ring, which is then reacted with piperidine derivatives to yield the final product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,3-oxazol-2-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is frequently used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
1-(1,3-oxazol-2-yl)piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(1,3-oxazol-2-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The oxazole ring and piperidine moiety contribute to its binding affinity and specificity towards certain enzymes and receptors. This interaction can modulate biological processes, leading to its observed effects .
Comparaison Avec Des Composés Similaires
- 1-(oxan-4-yl)piperidin-3-amine dihydrochloride
- 1-[(5-cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride
- 4-(1,3-oxazol-2-yl)piperidine dihydrochloride
Comparison: Compared to these similar compounds, 1-(1,3-oxazol-2-yl)piperidin-4-amine dihydrochloride exhibits unique properties due to the specific positioning of the oxazole ring and piperidine moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
2913281-04-4 |
|---|---|
Formule moléculaire |
C8H15Cl2N3O |
Poids moléculaire |
240.13 g/mol |
Nom IUPAC |
1-(1,3-oxazol-2-yl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C8H13N3O.2ClH/c9-7-1-4-11(5-2-7)8-10-3-6-12-8;;/h3,6-7H,1-2,4-5,9H2;2*1H |
Clé InChI |
FKTVUEYEPWLQMV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N)C2=NC=CO2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Methyl(prop-2-yn-1-yl)sulfamoyl]amine](/img/structure/B13465084.png)






![Tert-butyl N-[(1R)-1-(2-fluorophenyl)-2-hydroxy-ethyl]carbamate](/img/structure/B13465122.png)
![6-(Trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13465126.png)

![Rac-2-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetic acid](/img/structure/B13465142.png)

![2-[(2S,4S)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride](/img/structure/B13465154.png)
![Tert-butyl 4-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13465159.png)
